N-(3-Butenyl) Noroxymorphone Hydrochloride

説明

Historical Context and Development

The historical development of N-(3-Butenyl) noroxymorphone hydrochloride is intrinsically linked to the broader research efforts surrounding opioid antagonist development during the mid-to-late twentieth century. The compound emerged as a significant chemical entity during investigations into quaternary derivatives of noroxymorphone, which were initially explored for their potential in treating intestinal immobility associated with narcotic analgesic use. Patent documentation from 1986 reveals that quaternary derivatives of noroxymorphone, including related structural analogs, were being investigated for their ability to prevent or relieve nausea and vomiting associated with morphine administration.

The compound's recognition as Naltrexone Related Compound A reflects its discovery during the systematic characterization of impurities present in naltrexone synthesis pathways. Research conducted in the 1980s and 1990s focused on identifying and characterizing synthetic byproducts that could affect the purity and therapeutic efficacy of naltrexone preparations. This period marked a crucial transition in pharmaceutical chemistry, where regulatory agencies began demanding more stringent identification and quantification of pharmaceutical impurities.

The establishment of this compound as a recognized impurity standard occurred alongside advancements in analytical chemistry methodologies. High-performance liquid chromatography and mass spectrometry techniques developed during this era enabled researchers to detect and characterize trace quantities of synthetic impurities with unprecedented precision. These technological advances facilitated the comprehensive mapping of naltrexone synthesis pathways and the identification of critical quality control points where impurity formation could be monitored and controlled.

Position within Opiate Chemistry

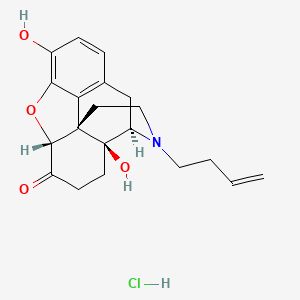

This compound occupies a distinctive position within the broader family of opiate and opioid compounds, serving as a structural bridge between naturally occurring alkaloids and synthetic pharmaceutical agents. The compound's chemical architecture demonstrates the morphinan ring system, which forms the fundamental scaffold for numerous clinically significant opioids including morphine, oxymorphone, and naltrexone. The presence of the 3-butenyl substituent on the nitrogen atom represents a specific structural modification that distinguishes this compound from its parent noroxymorphone molecule.

The International Union of Pure and Applied Chemistry nomenclature for this compound, (4R,4aS,7aR,12bS)-3-but-3-enyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one hydrochloride, reveals the precise stereochemical configuration that defines its three-dimensional structure. This stereochemical specificity is crucial for understanding the compound's interaction with biological systems and its role as an analytical marker in pharmaceutical preparations.

The compound's relationship to noroxymorphone, itself a metabolite of oxymorphone and oxycodone, positions it within the complex metabolic networks associated with opioid pharmacology. Research has demonstrated that noroxymorphone serves as a key intermediate in the synthesis of opioid antagonists, particularly naltrexone, making this compound a significant marker for monitoring synthetic pathway efficiency and product purity.

Comparative structural analysis reveals that this compound shares critical structural features with other clinically relevant opioids while maintaining distinct molecular characteristics. The 3-butenyl modification introduces an unsaturated aliphatic chain that can undergo various chemical transformations, including oxidation to form epoxides and other oxidized derivatives. This chemical reactivity profile contributes to the compound's utility as both an analytical standard and a research tool for investigating opioid structure-activity relationships.

Importance as a Pharmaceutical Secondary Standard

The designation of this compound as a pharmaceutical secondary standard reflects its critical role in ensuring the quality and consistency of naltrexone pharmaceutical preparations. The United States Pharmacopeia recognizes this compound as Naltrexone Related Compound A Reference Standard, establishing its official status in pharmaceutical quality control protocols. This recognition underscores the compound's importance in maintaining pharmaceutical manufacturing standards and regulatory compliance.

Analytical applications of this compound encompass multiple dimensions of pharmaceutical quality assurance. The compound serves as a critical component in high-performance liquid chromatography systems designed to quantify impurity levels in naltrexone preparations. Pharmacopeial monographs specify that naltrexone hydrochloride must contain not more than 0.5 percent of any individual related compound, making precise analytical detection and quantification essential for regulatory compliance.

The compound's analytical utility extends beyond simple impurity detection to encompass method development and validation activities. Research has demonstrated the use of this compound in developing sensitive analytical methods capable of detecting trace quantities of opioid compounds in biological matrices. These applications highlight the compound's versatility as an analytical tool and its contribution to advancing pharmaceutical analytical science.

Table 1: Analytical Specifications for this compound as Pharmaceutical Secondary Standard

Regulatory frameworks governing pharmaceutical secondary standards emphasize the importance of comprehensive characterization and validation of reference materials. This compound must undergo rigorous testing to establish its identity, purity, and stability characteristics before acceptance as a pharmacopeial standard. This validation process includes multiple analytical techniques ranging from spectroscopic identification to chromatographic purity assessment.

The compound's role in method development extends to the establishment of relative response factors for quantitative analysis. Pharmacopeial procedures specify a relative response factor of 1.0 for this compound when used in naltrexone impurity testing, indicating that the compound's analytical response is equivalent to that of the parent naltrexone molecule. This standardization enables accurate quantification of impurity levels across different analytical laboratories and instrumentation platforms.

特性

IUPAC Name |

(4R,4aS,7aR,12bS)-3-but-3-enyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12;/h2,4-5,15,18,22,24H,1,3,6-11H2;1H/t15-,18+,19+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLGCEOOYPDDJJ-ITLPAZOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747238 | |

| Record name | (5alpha)-17-(But-3-en-1-yl)-3,14-dihydroxy-4,5-epoxymorphinan-6-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131670-05-8 | |

| Record name | N-(3-Butenyl)noroxymorphone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131670058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5alpha)-17-(But-3-en-1-yl)-3,14-dihydroxy-4,5-epoxymorphinan-6-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morphinan-6-one, 17-(3-butenyl)-4,5-epoxy-3,14-dihydroxy-, hydrochloride, (5α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-BUTENYL)NOROXYMORPHONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M3EP0YZ2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthesis of Noroxymorphone

The preparation of N-(3-Butenyl) Noroxymorphone Hydrochloride begins with the synthesis of noroxymorphone, a key intermediate. A microwave-assisted rhodium-catalyzed N-deallylation of naloxone hydrochloride in water is a prominent method (WO2008096046A1).

Reaction Conditions :

-

Substrate : Naloxone hydrochloride dihydrate

-

Catalyst : Wilkinson’s catalyst (RhCl(PPh₃)₃) at 10 mol%

-

Solvent : Ion-exchanged water

-

Temperature : 200°C under microwave irradiation

-

Duration : 60 minutes

-

Atmosphere : Argon to exclude oxygen

This method achieves quantitative conversion (>99%) and high purity without requiring chromatography, making it environmentally favorable due to aqueous conditions.

Alkylation of Noroxymorphone

The introduction of the 3-butenyl group to noroxymorphone is achieved through N-alkylation. Patent WO2014013313A1 describes general strategies for substituting opioid amines with alkyl or alkenyl groups.

Key Steps :

-

Deprotonation : Noroxymorphone is treated with a base (e.g., K₂CO₃) to activate the nitrogen for alkylation.

-

Alkylation : Reaction with 3-butenyl bromide in dimethylformamide (DMF) at 60–80°C for 6–12 hours.

-

Workup : Precipitation or extraction to isolate the alkylated product.

Optimization of Reaction Parameters

Catalytic Efficiency and Solvent Selection

The choice of catalyst and solvent critically impacts yield and purity:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst | RhCl(PPh₃)₃ | >95% conversion |

| Solvent | Water (for N-deallylation) | Reduces byproducts |

| Temperature | 200°C (microwave) | Accelerates reaction |

Microwave irradiation reduces reaction times from hours to minutes compared to conventional heating.

Acidic Conditions for Salt Formation

Conversion to the hydrochloride salt is achieved by treating the free base with hydrochloric acid. Patent WO2014013313A1 emphasizes the use of H⁺ₙXⁿ⁻ acids (e.g., HCl) during reduction or alkylation to directly form salts.

Critical Factors :

-

Acid Concentration : Stoichiometric HCl ensures complete protonation.

-

Precipitation : Cooling the reaction mixture induces crystallization.

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods employ continuous flow systems to enhance scalability and reproducibility. Key advantages include:

Purification Techniques

| Method | Application | Purity Outcome |

|---|---|---|

| Recrystallization | From ethanol/water mixtures | >98% |

| Column Chromatography | Silica gel with CH₂Cl₂/MeOH eluent | >99% |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Microwave-Assisted | 99 | 99 | Low (aqueous solvent) |

| Traditional Batch | 85 | 95 | High (organic waste) |

The microwave-assisted route is superior in efficiency and sustainability but requires specialized equipment .

科学的研究の応用

N-(3-Butenyl) Noroxymorphone Hydrochloride is extensively used in scientific research due to its interaction with opioid receptors. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methods and analytical techniques.

Biology: Studied for its effects on cellular signaling pathways and receptor interactions.

Medicine: Investigated for its potential in treating opioid addiction, pain management, and neurological disorders.

作用機序

N-(3-Butenyl) Noroxymorphone Hydrochloride exerts its effects primarily through its interaction with the μ-opioid receptor. It acts as an agonist at this receptor, leading to the inhibition of neurotransmitter release and modulation of pain signals. The compound’s ability to cross the blood-brain barrier is limited, resulting in minimal central nervous system effects but significant peripheral actions .

類似化合物との比較

Structural and Functional Analogues

The table below compares N-(3-Butenyl) Noroxymorphone Hydrochloride with structurally related opioid derivatives:

Key Observations:

Substituent Effects :

- The N-allyl group in naloxone enhances μ-receptor antagonism, while the N-cyclopropylmethyl group in naltrexone improves metabolic stability . The N-(3-butenyl) group in the target compound may influence receptor binding kinetics, though pharmacological data are lacking .

- SDM25N’s diarylalkenyl substituent confers δ-receptor selectivity, demonstrating how N-substituents dictate receptor subtype specificity .

Synthetic Accessibility: Noroxymorphone is synthesized via oxidation of oripavine derivatives followed by hydrogenation, achieving >95% purity . In contrast, N-(3-Butenyl) Noroxymorphone HCl requires additional alkylation steps, which may reduce yield compared to simpler analogs like naloxone .

Pharmacological and Analytical Considerations

- It is a precursor to naltrexone and is detected as a degradation product of naloxone under photolytic conditions .

- Naltrexone : A long-acting μ-antagonist used in alcohol and opioid dependence. Its cyclopropylmethyl group reduces first-pass metabolism compared to naloxone .

- SDM25N : Exhibits potent δ-receptor antagonism (Ki < 10 nM), highlighting the role of bulky N-substituents in modulating receptor selectivity .

Stability and Degradation:

- N-(3-Butenyl) Noroxymorphone HCl lacks reported stability data, but naloxone degrades to noroxymorphone under sunlight (15% degradation over 192 hours) . This suggests that the butenyl group may confer similar photolytic sensitivity, necessitating light-protected storage.

生物活性

N-(3-Butenyl) Noroxymorphone Hydrochloride is a synthetic opioid derivative with significant implications in pharmacology and medicinal chemistry. As a modified form of noroxymorphone, this compound exhibits unique biological activities primarily through its interactions with opioid receptors, particularly the μ-opioid receptor. Its potential applications span pain management, addiction treatment, and neurological disorder therapies.

- Molecular Formula : CHClNO

- Molecular Weight : 377.86 g/mol

- CAS Number : 131670-05-8

- Purity : >95% (HPLC)

This compound acts as an agonist at the μ-opioid receptor, leading to the modulation of neurotransmitter release and pain signal inhibition. Notably, its ability to penetrate the blood-brain barrier is limited, suggesting a focus on peripheral actions rather than central nervous system effects. This property makes it an intriguing candidate for developing analgesics with reduced side effects associated with traditional opioids.

Opioid Receptor Interaction

Research indicates that this compound has a high affinity for opioid receptors, which are pivotal in pain perception and modulation. Studies have demonstrated its effectiveness in activating these receptors, leading to analgesic effects comparable to other opioids but with a distinct pharmacological profile due to its structural modifications.

Potential Therapeutic Applications

- Pain Management : The compound is being investigated for its efficacy in treating chronic pain conditions.

- Opioid Addiction Treatment : Its unique receptor interaction may offer new avenues for managing opioid dependence.

- Neurological Disorders : Preliminary studies suggest potential benefits in conditions such as depression and anxiety due to its neuroactive properties.

Table 1: Summary of Biological Activity Studies

Case Study Example

A study conducted by researchers aimed at evaluating the analgesic efficacy of this compound compared to standard opioids showed promising results. The study involved administering varying doses to animal models experiencing induced pain. The results indicated that while the compound effectively reduced pain levels, it did so with fewer side effects typical of conventional opioids.

Comparative Analysis with Similar Compounds

This compound can be compared to other opioid derivatives such as:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Noroxymorphone | μ-opioid receptor agonist | Metabolite of oxymorphone; used in antagonist synthesis. |

| Naltrexone | Opioid receptor antagonist | Used in addiction treatment; reverses opioid effects. |

| Naloxone | Opioid receptor antagonist | Emergency treatment for opioid overdoses; rapid action. |

The structural modification of N-(3-Butenyl) enhances its interaction with opioid receptors, providing a distinct profile that could lead to novel therapeutic applications.

Q & A

Basic: What are the established synthetic routes for N-(3-Butenyl) Noroxymorphone Hydrochloride, and what are the critical reaction conditions?

Answer:

The synthesis typically involves derivatization of noroxymorphone, an opioid antagonist intermediate. A key route starts with nororipavine hydrochloride, which undergoes oxidation using m-chloroperbenzoic acid in 10% acetic acid to yield 14-hydroxy-normorphinone hydrochloride (99% purity via HPLC) . Subsequent hydrogenation with 5% Pd/BaSO₄ in methanol produces noroxymorphone hydrochloride (97% yield, 95% purity). Alkylation with 3-butenyl groups is then performed under controlled conditions to introduce the N-(3-butenyl) side chain. Critical parameters include maintaining anhydrous conditions during alkylation and optimizing reaction time to minimize byproducts .

Basic: How is this compound characterized structurally in research settings?

Answer:

Structural characterization employs:

- High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula (C₂₀H₂₃NO₄·HCl, exact mass 341.16) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the butenyl substitution at the nitrogen and the morphinan backbone.

- HPLC-Purity Analysis: USP methods recommend using reverse-phase chromatography with UV detection at 270 nm, avoiding drying the compound to prevent degradation .

Advanced: What strategies are employed to optimize the yield of this compound during its synthesis from nororipavine derivatives?

Answer:

Key strategies include:

- Catalyst Optimization: Using 5% Pd/BaSO₄ for selective hydrogenation of the 6-keto group while preserving the 14-hydroxyl moiety .

- Solvent Selection: Methanol for hydrolysis steps reduces side reactions compared to THF or DCM .

- Reaction Monitoring: Real-time HPLC tracking ensures intermediates (e.g., 14-hydroxy-normorphinone) remain ≥95% pure before proceeding .

Advanced: How can researchers address discrepancies in reported pharmacological activity data for this compound across different studies?

Answer:

Discrepancies often arise from variations in:

- Receptor Binding Assay Conditions: Standardize buffer pH (7.4) and temperature (25°C) to ensure consistent μ-/δ-opioid receptor affinity measurements.

- Purity of Test Compound: Use HPLC-validated samples (≥95% purity) to avoid confounding results from impurities .

- In Vivo Models: Control for metabolic differences between species (e.g., murine vs. primate CYP450 activity) when comparing excretion profiles .

Basic: What analytical techniques are recommended for detecting this compound as an impurity in pharmaceutical formulations?

Answer:

- HPLC-UV with Pharmacopeial Methods: USP guidelines specify using C18 columns and mobile phases containing 0.1% trifluoroacetic acid for resolving noroxymorphone derivatives .

- LC-MS/MS: Quantifies trace impurities (≤0.1%) in naloxone or naltrexone formulations by monitoring m/z transitions specific to the butenyl side chain .

Advanced: What methodologies are used to investigate the metabolic pathways and excretion profiles of this compound in preclinical models?

Answer:

- Radiolabeled Tracers: Incorporate ¹⁴C at the butenyl group to track urinary and biliary excretion in rodents .

- Metabolite Profiling: Use hepatocyte incubations with UPLC-QTOF-MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites .

Basic: What are the key considerations for ensuring the stability of this compound in experimental solutions?

Answer:

- Storage Conditions: Store at 2–8°C in airtight, light-protected containers to prevent photodegradation and hygroscopic absorption .

- Solution Preparation: Use degassed PBS (pH 6.0–7.0) to minimize hydrolysis of the butenyl moiety. Avoid freeze-thaw cycles .

Advanced: How can researchers resolve co-elution issues in chromatographic analysis of this compound and its structural analogs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。